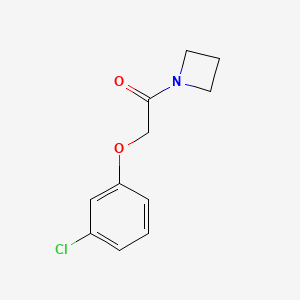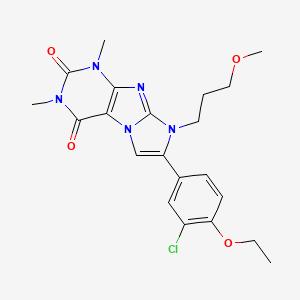
C21H24ClN5O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C21H24ClN5O4 is a chemical compound commonly known as chloramphenicol. It is a broad-spectrum antibiotic that has been used in the medical field for over 70 years. Chloramphenicol is synthesized through a complex chemical process and has been found to have significant scientific research applications. In
作用機序
Chloramphenicol works by inhibiting the bacterial ribosome, which is responsible for the synthesis of proteins in bacteria. This inhibition prevents the bacteria from growing and reproducing, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
Chloramphenicol has been found to have both biochemical and physiological effects. Biochemically, chloramphenicol has been found to inhibit the synthesis of proteins in bacteria, which ultimately leads to the death of the bacteria. Physiologically, chloramphenicol has been found to cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
実験室実験の利点と制限
Chloramphenicol has several advantages and limitations for lab experiments. One advantage is that it is a broad-spectrum antibiotic, which means that it can be used to treat a wide range of bacterial infections. Another advantage is that it has been used in the study of antibiotic resistance in bacteria. However, one limitation is that chloramphenicol can cause bone marrow suppression, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on chloramphenicol. One future direction is the development of new antibiotics that are based on the structure of chloramphenicol. Another future direction is the study of the mechanisms of antibiotic resistance in bacteria and the development of new antibiotics that can overcome this resistance. Finally, future research could focus on the development of new treatments for cancer that are based on the structure of chloramphenicol.
Conclusion:
In conclusion, chloramphenicol is a chemical compound with significant scientific research applications. It is synthesized through a complex chemical process and has been found to have a broad-spectrum antibiotic effect. Chloramphenicol works by inhibiting the bacterial ribosome, which ultimately leads to the death of the bacteria. While chloramphenicol has several advantages for lab experiments, it also has limitations due to its potential to cause bone marrow suppression. Future research could focus on the development of new antibiotics and cancer treatments based on the structure of chloramphenicol.
合成法
Chloramphenicol is synthesized through a complex chemical process. The process starts with the reaction of nitrobenzene with ethylene oxide to produce 2-nitrophenylethylene oxide. This is then reacted with thionyl chloride to produce 2-chloroethyl nitrobenzene. The 2-chloroethyl nitrobenzene is then reacted with acetone to produce 2-acetamidoethyl nitrobenzene. This is then reacted with sodium hydroxide to produce chloramphenicol.
科学的研究の応用
Chloramphenicol has been found to have significant scientific research applications. It has been used in the study of protein synthesis and bacterial cell growth. Chloramphenicol has also been used in the study of antibiotic resistance in bacteria. In addition, chloramphenicol has been used in the development of new antibiotics and in the treatment of certain types of cancer.
特性
IUPAC Name |
7-(3-chloro-4-ethoxyphenyl)-6-(3-methoxypropyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O4/c1-5-31-16-8-7-13(11-14(16)22)15-12-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)26(15)9-6-10-30-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPJCXFLGQDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2CCCOC)N(C(=O)N(C4=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chloro-4-ethoxyphenyl)-8-(3-methoxypropyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
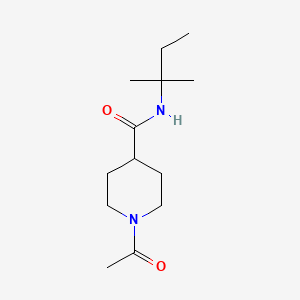
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
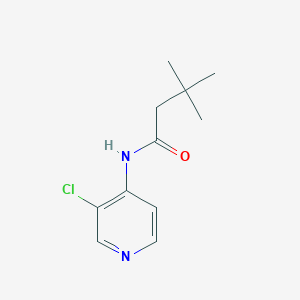
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
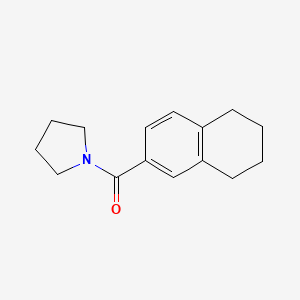
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
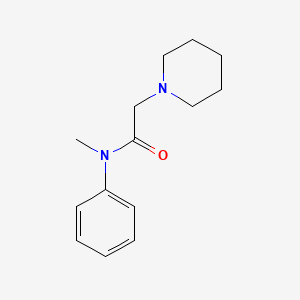
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
